2-[5-(1,3-Dioxoisoindol-2-yl)-2,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]isoindole-1,3-dione
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Overview
Description
2-[5-(1,3-Dioxoisoindol-2-yl)-2,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple isoindole and dioxoisoindole groups.
Preparation Methods
The synthesis of 2-[5-(1,3-Dioxoisoindol-2-yl)-2,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Various synthetic methodologies have been explored to access these compounds, including the use of catalysts such as SiO2-tpy-Nb in IPA:H2O as a solvent at reflux conditions . Industrial production methods often focus on optimizing yield and purity through the use of advanced catalytic systems and environmentally friendly approaches .
Chemical Reactions Analysis
2-[5-(1,3-Dioxoisoindol-2-yl)-2,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the isoindole and dioxoisoindole groups .
Scientific Research Applications
This compound has significant scientific research applications across multiple fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their ability to interact with various biological targets . Additionally, it is used in the development of photochromic materials and polymer additives, highlighting its versatility in industrial applications .
Mechanism of Action
The mechanism of action of 2-[5-(1,3-Dioxoisoindol-2-yl)-2,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar compounds to 2-[5-(1,3-Dioxoisoindol-2-yl)-2,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as phthalimides . These compounds share a similar core structure but differ in their substitution patterns and functional groups, which can significantly impact their chemical reactivity and applications .
Properties
IUPAC Name |
2-[5-(1,3-dioxoisoindol-2-yl)-2,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N4O6/c41-31-15-7-1-9-21(31)19-37-27-17-28(38-20-22-10-2-8-16-32(22)42)30(40-35(45)25-13-5-6-14-26(25)36(40)46)18-29(27)39-33(43)23-11-3-4-12-24(23)34(39)44/h1-20,41-42H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMIDGKDYXODGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2N3C(=O)C4=CC=CC=C4C3=O)N5C(=O)C6=CC=CC=C6C5=O)N=CC7=CC=CC=C7O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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